![molecular formula C8H6ClF3N2O2 B2964491 Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate CAS No. 2411256-69-2](/img/structure/B2964491.png)
Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” is a chemical compound. It has a molecular weight of 253.61 . The IUPAC name for this compound is methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 38-40 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be involved in the synthesis of drugs that target a variety of diseases, leveraging the unique properties of the trifluoromethyl group.
Agrochemical Applications
Compounds with the trifluoromethylpyridine motif are widely used in agrochemicals. They serve as key structural components in active ingredients that protect crops from pests . Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate could be a precursor or an active ingredient in the formulation of pesticides or herbicides.
Veterinary Medicine
Similar to human pharmaceuticals, the trifluoromethyl group-containing compounds are also used in veterinary medicine. They can contribute to the development of treatments for animals, potentially leading to more effective veterinary drugs .
Organic Synthesis Intermediates
This compound may act as an intermediate in organic synthesis, particularly in the creation of fluorine-containing molecules. The trifluoromethyl group is a common feature in many synthetic routes due to its ability to influence the reactivity and properties of organic molecules .
Material Science
The unique physicochemical properties of the trifluoromethyl group can be exploited in material science. Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate might be used in the development of new materials with specific desired properties, such as increased durability or chemical resistance .
Antifungal Agents
Research suggests that modifications of pyridazinone derivatives, which include the trifluoromethyl group, can lead to compounds with antifungal properties . This compound could be a starting point for the synthesis of new antifungal agents.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Direcciones Futuras
Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate” and similar compounds may have potential applications in the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction with its targets leads to changes in the biological activities of the compound.
Biochemical Pathways
The compound’s trifluoromethylpyridine structure suggests it may influence a variety of biochemical processes related to pest control in agrochemical applications .
Result of Action
The compound’s interaction with spectrin-like proteins in the cytoskeleton of oomycetes suggests it may have significant effects on cellular structure and function .
Action Environment
The compound’s use in agrochemical applications suggests it may be influenced by a variety of environmental conditions .
Propiedades
IUPAC Name |
methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-6(15)3-4-2-5(8(10,11)12)7(9)14-13-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAXJKEOSMIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(N=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
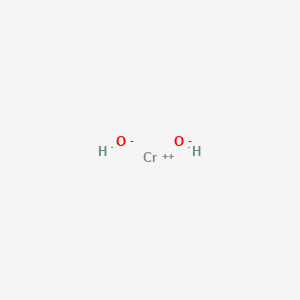
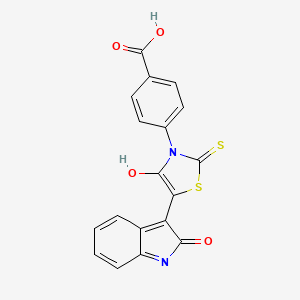

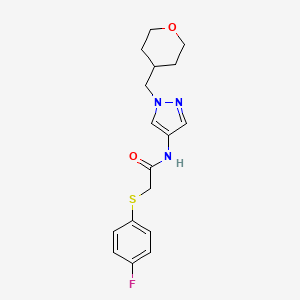
![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)
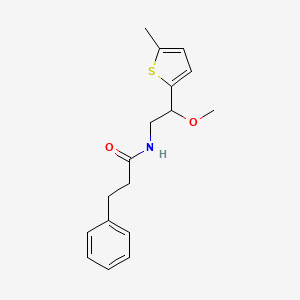
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)
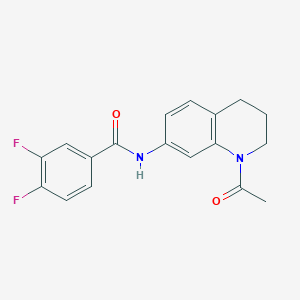

![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)